5-Nitro-2-furaldehyde 4-methylsemicarbazone
Description
Properties
CAS No. |
5407-73-8 |
|---|---|
Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1-methyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H8N4O4/c1-8-7(12)10-9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,10,12)/b9-4+ |
InChI Key |
LDNQJZXSVZSVNA-RUDMXATFSA-N |
Isomeric SMILES |
CNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furaldehyde 4-methylsemicarbazone typically involves the reaction of 5-Nitro-2-furaldehyde with 4-methylsemicarbazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furaldehyde 4-methylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-Nitro-2-furaldehyde 4'-methyl semicarbazone is a nitrofuran compound that has been studied for its various applications, particularly in the pharmaceutical field. Research indicates its potential as an intermediate in synthesizing therapeutic agents and in various chemical processes .
Synthesis and Properties
5-Nitro-2-furaldehyde 4'-methyl semicarbazone can be synthesized through a reaction involving methyl isocyanate, hydrazine, and 5-nitrofurfural, with acetic acid as a catalyst . The resulting product can be purified through recrystallization from alcohol, yielding tiny, yellow needles with a melting point of 201-202°C (with decomposition) and a solubility in water of 1:2000 .
Antitrypanosomal Agent
Semicarbazone derivatives, including those derived from 5-nitro-2-furaldehyde, have been investigated for their potential as antitrypanosomal agents . These compounds have been tested in vitro and in vivo against Trypanosoma cruzi, with some showing activity similar to that of nifurtimox, a drug used to treat trypanosomal infections . Specifically, hydrazones of 5-nitro-2-furaldehyde have demonstrated significant in vitro activity against Trypanosoma brucei and Trypanosoma cruzi infections .
Intermediate in Pharmaceutical Synthesis
5-Nitrofurfural diacetate, a compound related to 5-nitro-2-furaldehyde 4'-methyl semicarbazone, is utilized as an intermediate in the production of pharmaceuticals . This suggests that 5-nitro-2-furaldehyde 4'-methyl semicarbazone could also serve as a building block in synthesizing other pharmaceutical compounds .
Pesticide
5-Nitrofurfural diacetate is used as a pesticide . This suggests a potential pesticidal application for compounds derived from or related to 5-nitro-2-furaldehyde.
Cross-linking Agent
5-Nitrofurfural diacetate can be employed as a cross-linking agent for resins .
Derivatization
5-nitro-2-furaldehyde can be derivatized using reagents like 2,4-dinitrophenylhydrazine in acidic conditions to form derivatives that can be analyzed using chromatographic methods . These derivatization techniques are useful in detecting and quantifying 5-nitro-2-furaldehyde in various samples .
Catalysis studies
Reduction of 2-substituted-5-nitrofuran compounds has been explored through catalytic activation studies, which can be monitored by determining the facility of catalytic reduction of the nitro group .
Nitrofurazone detection
A study published in Nature describes an improved method for determining 5-nitro-2-furaldehyde (NF) as a surrogate for detecting nitrofurazone, a nitrofuran antibiotic . The method involves derivatization with 2,4-dinitrophenylhydrazine, followed by purification and separation using ultra-high performance liquid chromatography-tandem mass spectrometry .
Hydrazones of 5-nitro-2-furaldehyde
Mechanism of Action
The antibacterial action of 5-Nitro-2-furaldehyde 4-methylsemicarbazone is primarily due to its ability to interfere with bacterial DNA synthesis. The compound undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage DNA and other critical cellular components. This results in the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Nitrofurazone and Thiosemicarbazones
- Nitrofurazone (5-Nitro-2-furaldehyde Semicarbazone): Nitrofurazone lacks the methyl group at the semicarbazone N4 position. It is a potent antimicrobial agent but has been banned in the EU, China, and Japan due to carcinogenic metabolites like semicarbazide (SEM) .
- 5-Nitro-2-furaldehyde Thiosemicarbazone :
Replacing the semicarbazone’s oxygen with sulfur (thiosemicarbazone) enhances metal-chelating properties, which may improve antiparasitic activity but also increase toxicity risks .
Table 1: Structural and Functional Comparison
Pharmacological Activity
- Antimicrobial Efficacy: Nitrofurazone derivatives, including this compound, inhibit Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Salmonella spp.) and protozoa (e.g., Trypanosoma cruzi) . However, the methyl substitution may reduce metabolic activation, altering potency.
- Antiparasitic Activity: Compared to nifurtimox (a 5-nitrofuran antiparasitic drug), 5-nitro-2-furaldehyde derivatives show similar trypanocidal activity but with fewer side effects in preclinical models .
Table 2: Antimicrobial and Antiparasitic Activity
Toxicological and Carcinogenic Profiles
- Carcinogenicity: Nitrofurazone and its analogues induce mammary tumors in rodents. The nitro group is critical for genotoxicity, likely via redox cycling and DNA adduct formation.
- Metabolite Stability :
The methyl group in this compound may hinder hydrolysis to SEM, a metabolite linked to false positives in food safety testing . In contrast, nitrofurazone rapidly degrades to SEM, complicating regulatory compliance .
Table 3: Toxicological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
